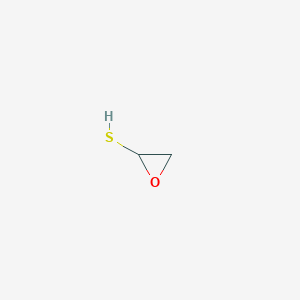
3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one is an organic compound that features a benzothiazole ring substituted with a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one typically involves the bromination of 1,3-benzothiazol-2(3H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 3-methyl-1,3-benzothiazol-2(3H)-one.
Scientific Research Applications
3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. The benzothiazole ring can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1,3-benzothiazol-2(3H)-one
- 3-(Iodomethyl)-1,3-benzothiazol-2(3H)-one
- 3-(Methyl)-1,3-benzothiazol-2(3H)-one
Uniqueness
3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one is unique due to the specific reactivity of the bromomethyl group, which offers distinct advantages in synthetic applications compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
114216-31-8 |
|---|---|
Molecular Formula |
C8H6BrNOS |
Molecular Weight |
244.11 g/mol |
IUPAC Name |
3-(bromomethyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H6BrNOS/c9-5-10-6-3-1-2-4-7(6)12-8(10)11/h1-4H,5H2 |
InChI Key |
LVFNUYRXKLWCDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


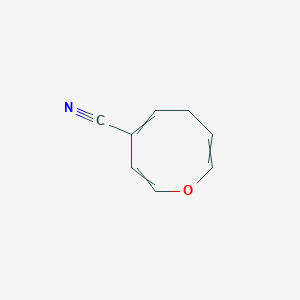

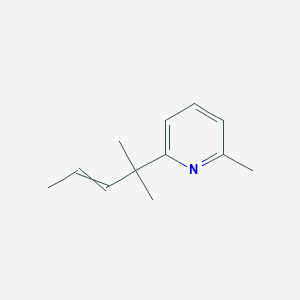

![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
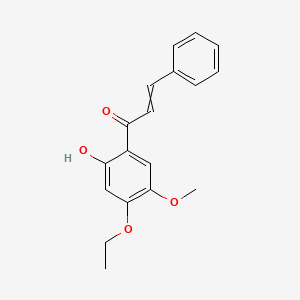
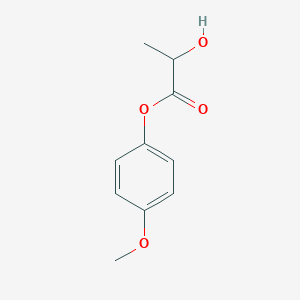
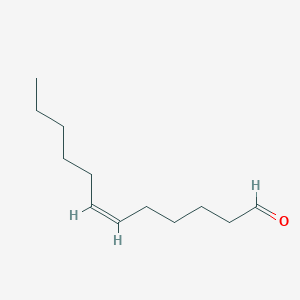

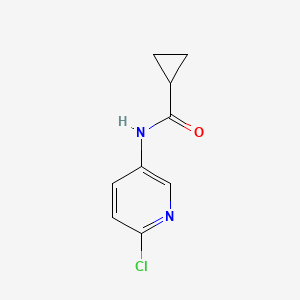
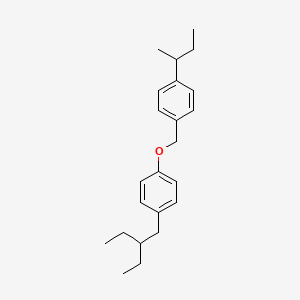

![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)
